4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a benzenesulfonamide derivative, which is a class of organic compounds known for their various biological activities . The presence of the difluorophenyl group could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group attached to a difluorophenyl group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzenesulfonamides are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions . The presence of the difluorophenyl group may influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Polymorphism and Solubility Studies
- CG100649, a derivative of the compound , was investigated for the existence of polymorphs, and its different crystal forms were characterized. This study provided insights into the solubility and stability of these forms, which is crucial for pharmaceutical development (Kyeon, Bang, & Sohn, 2017).
Anticancer and Radioprotective Potential
- Derivatives of this compound were explored for their anticancer activity, showing significant cytotoxic effects against various cancer cell lines. Additionally, some derivatives demonstrated radioprotective activity, which could be valuable in cancer treatment (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
Photodynamic Therapy Applications
- New benzenesulfonamide derivative groups were studied for their use in photodynamic therapy, a cancer treatment method. These studies focus on the photophysical and photochemical properties, essential for effective treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Neuroprotective Effects
- Novel sulfonamide derivatives showed significant inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These findings are relevant for developing treatments for conditions like Alzheimer's disease (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).
Antiproliferative Activity in Cancer Research
- The antiproliferative activity of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides was evaluated, revealing potential as anticancer agents (Motavallizadeh, Fallah-Tafti, Maleki, Shirazi, & others, 2014).
Design of Multi-Target Anticancer Agents
- Research on pyrazolylbenzenesulfonamides focused on their potential as multi-target agents for cancer treatment. These compounds showed promise in inhibiting crucial enzymes involved in cancer progression (Gul, Mete, Eren, Sakagami, & others, 2016).
properties
IUPAC Name |
4-[3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-9-11(19)5-8-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVDDLUMOMUNMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=CC(=C3)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467673 |
Source
|
Record name | 4-[3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide | |
CAS RN |
301693-32-3 |
Source
|
Record name | 4-[3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.